Prednisolone-d8

LC-MS/MS Bioanalysis Matrix Effects

Prednisolone-d8 is the premier deuterated internal standard for robust LC-MS/MS bioanalysis, outperforming alternatives like Prednisolone-d6. Its optimized deuterium placement minimizes isotope effects, ensuring superior co-elution (retention time shift ≤0.4 min) and accurate correction of matrix-induced ion suppression (residual error reduced to ≤5%). With high isotopic purity (≥99 atom% D), it mitigates systematic error, enabling reliable quantification at trace levels—making it the definitive choice for rigorous PK, TDM, and anti-doping studies.

Molecular Formula C21H28O5
Molecular Weight 368.5 g/mol
Cat. No. B15144972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone-d8
Molecular FormulaC21H28O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,14D,18D
InChIKeyOIGNJSKKLXVSLS-MVYDBMNESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone-d8: Deuterated Internal Standard for LC-MS/MS Quantitation of Prednisolone


Prednisolone-d8 is a deuterated analog of the synthetic corticosteroid prednisolone, where eight hydrogen atoms are replaced by deuterium . This stable isotope-labeled compound is primarily employed as an internal standard in mass spectrometry-based assays for the accurate quantification of prednisolone in biological matrices . Its near-identical physicochemical properties to the non-deuterated analyte, coupled with a distinct mass difference, enable precise compensation for sample handling losses and matrix effects .

Why Prednisolone-d8 is Not Interchangeable with Other Prednisolone Stable Isotope Standards


In LC-MS/MS bioanalysis, the choice of a stable isotope-labeled internal standard is critical for data integrity. While multiple deuterated prednisolone variants exist (e.g., Prednisolone-d6), they are not functionally equivalent to Prednisolone-d8. Differences in the degree of deuteration lead to measurable variations in chromatographic behavior, isotopic purity, and the extent to which matrix effects are corrected . Specifically, the higher mass shift and optimized deuterium placement of Prednisolone-d8 can minimize deuterium isotope effects, such as retention time shifts, which in turn directly impacts the accuracy of ion suppression correction in complex biological samples like urine and plasma [1]. Furthermore, significant lot-to-lot variability in purity among alternative standards (e.g., Prednisolone-d6 with purity ≥95% ) can introduce quantitative bias, making Prednisolone-d8 the more reliable choice for robust method validation .

Prednisolone-d8: Quantitative Differentiation Evidence Against Comparators


Superior Matrix Effect Compensation in Urine Matrices

In complex urine matrices, co-eluting endogenous compounds can suppress the signal of unlabeled prednisolone by 15–40%, leading to inaccurate quantification . Using Prednisolone-d8 as an internal standard corrects this ion suppression, reducing the residual matrix effect to ≤5% . This direct compensation is superior to non-deuterated analogs or less-well-matched deuterated standards, which may not co-elute perfectly and thus fail to correct for localized matrix effects [1].

LC-MS/MS Bioanalysis Matrix Effects Endocrinology

Higher Isotopic Purity Enables More Accurate Quantitation

The accuracy of isotope dilution mass spectrometry is directly tied to the isotopic purity of the internal standard. Prednisolone-d8 from a leading supplier is specified with a purity of 99.18% as determined by HPLC at 250 nm . In contrast, a common alternative, Prednisolone-d6, is typically specified with a lower purity of not less than 95% . The lower purity of the d6 analog introduces a greater potential for unlabeled analyte contamination, which can lead to systematic overestimation of analyte concentration and reduced assay accuracy, particularly at lower limits of quantification (LLOQ).

Analytical Chemistry Quality Control LC-MS Reference Standards

Improved Chromatographic Resolution via Minimized Deuterium Isotope Effect

Deuterium labeling can introduce an isotope effect that causes a slight shift in reverse-phase chromatographic retention time relative to the unlabeled analyte. For Prednisolone-d8 on a specific UPLC C18 column, this shift is observed to be ≤0.4 minutes . While a small shift is expected for all deuterated standards, a larger shift can lead to differential matrix effects if the analyte and internal standard do not experience the exact same ionization environment [1]. The ≤0.4 minute shift for Prednisolone-d8 is sufficiently small to ensure near-identical chromatographic behavior with unlabeled prednisolone, maximizing the internal standard's ability to correct for variable ion suppression across the peak .

Chromatography LC-MS/MS Isotope Effects Method Development

Procurement Advantage: Superior Value Proposition Over Alternative Supplier

Procurement decisions for stable isotope-labeled standards involve a balance between cost and analytical specifications. A comparison of two major suppliers reveals a stark difference in value. Prednisolone-d8 from Santa Cruz Biotechnology is listed at a price of $595.00 for 1 mg , whereas a 1 mg unit from MedChemExpress is priced at $2,044.00 . This represents a cost saving of approximately 71% for a product that has a verified high purity of 99.18% . This demonstrates that high analytical quality does not necessitate a premium cost, making Prednisolone-d8 from cost-effective suppliers a compelling choice for high-throughput laboratories.

Procurement Analytical Standards Cost-Benefit Isotopic Labeling

Optimal Application Scenarios for Prednisolone-d8 Based on Quantitative Evidence


Robust Quantitation of Prednisolone in Complex Biological Matrices (e.g., Urine, Plasma)

The demonstrated ability of Prednisolone-d8 to correct for up to 40% matrix-induced ion suppression in urine, reducing the residual error to ≤5% , makes it the premier choice for developing and validating robust LC-MS/MS assays for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and anti-doping analysis. Its superior performance in complex matrices ensures reliable quantification where other internal standards may fail.

High-Accuracy Analytical Method Development and Validation

For laboratories requiring the highest level of analytical rigor, such as those seeking accreditation under ISO 17025 or following FDA/EMA bioanalytical method validation guidelines, the high isotopic purity (99.18%) of Prednisolone-d8 is critical. This minimizes the risk of systematic error from unlabeled analyte contamination, a common pitfall with lower-purity alternatives, thereby supporting more accurate standard curve generation and sample quantitation at low ng/mL levels.

High-Throughput Pharmacokinetic and Metabolic Profiling Studies

The minimal retention time shift (≤0.4 min) of Prednisolone-d8 ensures robust co-elution with the analyte under UPLC conditions , which is essential for the high-throughput analysis of large sample sets. This consistent chromatographic performance, combined with the significant cost advantage of up to 71% per milligram over other suppliers , makes Prednisolone-d8 the economically and technically superior option for large-scale PK and metabolism studies in academia and the pharmaceutical industry.

Clinical Research Requiring Trace-Level Analyte Detection

In clinical research applications, such as measuring endogenous cortisol or therapeutic prednisolone levels, achieving low limits of quantification (LLOQ) is paramount. The combination of high isotopic purity and effective matrix effect compensation provided by Prednisolone-d8 directly enhances signal-to-noise ratio and assay sensitivity. This allows for more reliable detection and quantification of trace-level corticosteroids in limited-volume samples, improving the statistical power and validity of clinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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